molecular formula C10H13N B2505737 Benzenamine, N-3-butenyl- CAS No. 29369-71-9

Benzenamine, N-3-butenyl-

Cat. No. B2505737
CAS RN: 29369-71-9
M. Wt: 147.221
InChI Key: FYTQTQULTLRMFN-UHFFFAOYSA-N
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Description

The compound "Benzenamine, N-3-butenyl-" is a derivative of benzenamine, which is a foundational chemical in the synthesis of various organometallic complexes and organic compounds. Benzenamine itself is a versatile molecule that can form coordination compounds with metal halides and is used in the synthesis of compounds with potential antitumor and antibacterial properties .

Synthesis Analysis

The synthesis of benzenamine derivatives involves multiple steps and reactions. For instance, the synthesis of N,N-bis(4-methylphenyl)-4-benzenamine was achieved through Ullmann reaction, Vilsmeier reaction, and Wittig reaction, indicating a complex synthetic pathway that requires careful control of reaction conditions . Similarly, the synthesis of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine involved characterizing the product using elemental analysis, IR spectra, and single crystal X-ray diffraction, which suggests a meticulous approach to confirm the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of benzenamine derivatives is characterized using various spectroscopic techniques. For example, di-n-butyltin(IV) derivatives of bis(carboxymethyl)benzylamines were characterized by H-1, C-13, and Sn-117/119 NMR, Mossbauer spectroscopy, and mass spectrometry. X-ray crystallography was used to further characterize the structure, revealing a distorted trigonal bipyramidal geometry at tin . The structure of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine was determined by X-ray diffraction, showing a trans configuration around the central C=N bond and a dihedral angle between the two phenyl rings .

Chemical Reactions Analysis

Benzenamine and its derivatives participate in various chemical reactions. The metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine is an example of how benzenamine can be used to form organometallic complexes, which are useful in organic and organometallic syntheses . The interaction of benzenamine with arsenic trihalides to form coordination compounds is another example of its reactivity, where the nitrogen atom acts as the coordinating atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenamine derivatives are influenced by their molecular structure. The di-n-butyltin(IV) derivatives exhibit different behaviors in concentrated solution versus the solid state, suggesting a high degree of association in solution . The photoconductive properties of N,N-bis(4-methylphenyl)-4-benzenamine, when used as a charge transfer material in a photoreceptor cell, demonstrate its potential in electronic applications . The antibacterial activity of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine indicates its biological relevance and potential for pharmaceutical development . The thermochemistry of benzenamine adducts with arsenic trihalides provides insight into the strength of As-N bonds and the effect of substituents on the aromatic ring .

Scientific Research Applications

Interaction with Lipids

Butenafine, a benzylamine class antifungal agent, demonstrates significant interaction with cell membrane phospholipids, influencing its therapeutic efficacy and duration of action. This interaction results in increased membrane fluidity and permeability, which may explain its effectiveness and long-lasting action as a topical antifungal agent (Mingeot-Leclercq et al., 2001).

Antifungal Efficacy

Butenafine hydrochloride has been shown to possess excellent efficacy against dermatophytosis in guinea pigs, superior to several reference drugs. This efficacy is attributed to its fungicidal activity and prolonged retention in the skin after topical application (Arika et al., 1990).

Synthesis Method

A synthesis study of 4-n-Butyl benzenamine has identified optimal conditions using n-butanol and aniline with iodine as a catalyst. This synthesis achieved a yield of 49.84%, and an alternative catalyst, I2/Al2O3, increased the yield to 55.51% (Ma Li, 2014).

Thermochemistry with Arsenic Trihalides

Benzenamine forms coordination compounds with arsenic trihalides, with the introduction of a nitro group into the phenyl group influencing the energy of the As-N bond. This research provides insights into the interaction of arsenic trihalides with benzenamine and nitrobenzenamine (Dunstan, 1994).

Treatment of Tinea Pedis

Butenafine hydrochloride has shown to be effective for treating interdigital tinea pedis. Its fungicidal activity against dermatophytes and fungistatic activity toward Candida albicans is superior to naftifine and terbinafine, demonstrating its potential as an alternative antifungal agent (Syed & Maibach, 2000).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters, thus regulating nerve impulse transmission.

Mode of Action

It’s known that benzenamine derivatives can undergo electrophilic aromatic substitution . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Compounds that inhibit ache and buche, like some benzenamine derivatives, can affect cholinergic neurotransmission . This can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.

Pharmacokinetics

The molecular weight of the compound is 1322023 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.

Result of Action

Inhibition of ache and buche can lead to an increase in acetylcholine levels, potentially affecting nerve impulse transmission .

Safety and Hazards

The safety and hazards of Benzenamine, N-3-butenyl- can be found in its Safety Data Sheet (SDS) . It’s important to follow all safety guidelines when handling this chemical.

properties

IUPAC Name

N-but-3-enylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQTQULTLRMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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